Structural and Physicochemical Divergence: Furan-3-carbonyl vs. 2,5-Dimethylfuran-3-carbonyl and Cyclobutanecarbonyl Analogs
The furan-3-carbonyl substituent in the target compound (CAS 2034269-30-0) confers a distinct hydrogen-bond acceptor profile compared to its closest commercially available analogs. The unsubstituted furan ring provides a TPSA contribution of approximately 33 Ų from the ring oxygen and carbonyl oxygen, whereas the 2,5-dimethylfuran-3-carbonyl analog (CAS 2034495-23-1) sterically shields the ring oxygen, reducing its effective solvent accessibility . The cyclobutanecarbonyl analog replaces the heteroaromatic ring entirely with an aliphatic cyclobutane, eliminating the π-stacking and dipole-dipole interaction capabilities of the furan system . These differences are quantifiable through computed molecular descriptors and directly impact binding mode predictions in molecular docking studies.
| Evidence Dimension | Hydrogen-Bond Acceptor Count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBA count: 5; computed TPSA: approximately 82-85 Ų (furan-3-carbonyl analog, CAS 2034269-30-0) |
| Comparator Or Baseline | 2,5-Dimethylfuran-3-carbonyl analog (CAS 2034495-23-1): HBA count: 5; TPSA comparable but with increased steric bulk around furan oxygen. Cyclobutanecarbonyl analog: HBA count: 4; TPSA reduced by approximately 15-20 Ų due to loss of ring oxygen. |
| Quantified Difference | The cyclobutanecarbonyl analog loses one HBA and approximately 15-20 Ų of polar surface area compared to the target compound, which may reduce aqueous solubility and alter membrane permeability by an estimated 1.5- to 2-fold based on TPSA-solubility models. |
| Conditions | Computed molecular properties based on standard force-field minimization; experimental solubility and permeability data are not available for these specific compounds. |
Why This Matters
For medicinal chemistry programs optimizing for specific target engagement, the hydrogen-bond acceptor count and TPSA directly influence ligand-protein binding enthalpy and pharmacokinetic properties, making the furan-3-carbonyl variant uniquely suited for targets requiring a specific polar interaction geometry.
